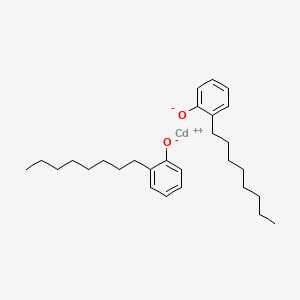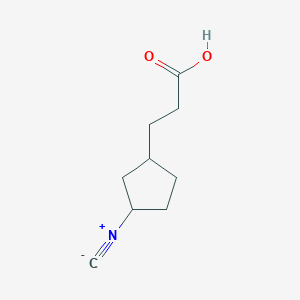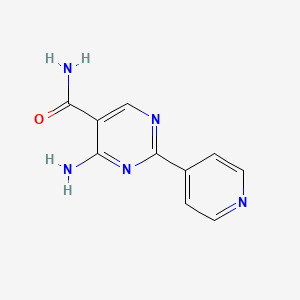
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2,2,6,6-Tetramethylpiperidine is reacted with phosgene to form the corresponding chloroformate intermediate.
Isocyanate Formation: The chloroformate intermediate is then treated with a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, toluene.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
N,N-Diisopropylethylamine (DIPEA): Another hindered base used in organic synthesis.
Uniqueness
This compound is unique due to its combination of steric hindrance from the tetramethylpiperidine moiety and the high reactivity of the isocyanate group. This makes it a valuable reagent in the synthesis of complex molecules and polymers, offering advantages in terms of selectivity and efficiency.
Propiedades
Número CAS |
84712-82-3 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
4-isocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 |
Clave InChI |
DURXSPOWVBWKMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



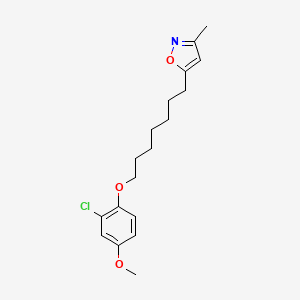

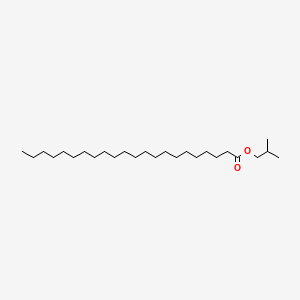


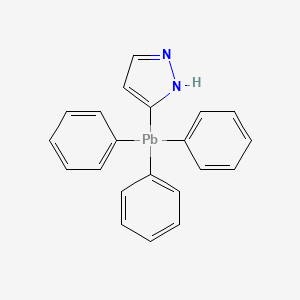

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)

